2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is a chemical compound with the molecular formula C9H12BrNO4 and a molecular weight of 278.1 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate can be synthesized through the esterification of 5-bromopentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromopentanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted pentanoic acid derivatives and N-hydroxysuccinimide.
Hydrolysis: The major products are 5-bromopentanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and esterification reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of prodrugs.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate involves the formation of covalent bonds with nucleophilic groups in target molecules. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles such as amines, thiols, or alcohols. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a shorter carbon chain.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Contains an acrylamide group, making it useful in polymer chemistry.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in biomolecule conjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is unique due to its specific reactivity with nucleophiles and its ability to form stable covalent bonds. This makes it particularly useful in the modification of biomolecules and in the synthesis of complex organic compounds.
Properties
Molecular Formula |
C9H12BrNO4 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromopentanoate |
InChI |
InChI=1S/C9H12BrNO4/c10-6-2-1-3-9(14)15-11-7(12)4-5-8(11)13/h1-6H2 |
InChI Key |
JMFRTPDHLRLVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCBr |
Origin of Product |
United States |
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